molecular formula C6H9ClO2S B15180385 Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- CAS No. 71735-69-8

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-

Katalognummer: B15180385
CAS-Nummer: 71735-69-8
Molekulargewicht: 180.65 g/mol
InChI-Schlüssel: ORBGWMQEAXTZQX-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-: is a chemical compound with the molecular formula C6H9ClO2S . It is known for its unique structure, which includes a mercapto group, a methyl group, and an oxo group attached to a pentanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl\text{2-mercapto-2-methyl-4-oxopentanoic acid} + \text{SOCl}_2 \rightarrow \text{Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-} + \text{SO}_2 + \text{HCl} 2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2​→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions

    Disulfides, Sulfonic Acids: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

Wissenschaftliche Forschungsanwendungen

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules such as peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

  • 2-Mercapto-2-methyl-4-oxopentanoic acid
  • 2-Mercapto-2-methyl-4-oxopentanoic acid methyl ester
  • 2-Mercapto-2-methyl-4-oxopentanoic acid ethyl ester

Comparison: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- is unique due to the presence of the chloride group, which makes it highly reactive towards nucleophiles. This reactivity distinguishes it from its acid and ester counterparts, which are less reactive and have different applications in synthesis and research.

Eigenschaften

CAS-Nummer

71735-69-8

Molekularformel

C6H9ClO2S

Molekulargewicht

180.65 g/mol

IUPAC-Name

(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride

InChI

InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

ORBGWMQEAXTZQX-LURJTMIESA-N

Isomerische SMILES

CC(=O)C[C@@](C)(C(=O)Cl)S

Kanonische SMILES

CC(=O)CC(C)(C(=O)Cl)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.